molecular formula C42H71N15O13S B167094 Ac-His-lys-asp-met-gln-leu-gly-arg-OH CAS No. 133009-93-5

Ac-His-lys-asp-met-gln-leu-gly-arg-OH

Cat. No.: B167094
CAS No.: 133009-93-5
M. Wt: 1026.2 g/mol
InChI Key: VUBZVUMJZBGTQL-XIJWKTHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-His-lys-asp-met-gln-leu-gly-arg-OH is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-His-lys-asp-met-gln-leu-gly-arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, arginine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glycine, is activated and coupled to the deprotected amine group.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucine, glutamine, methionine, aspartic acid, lysine, histidine).

    Acetylation: The N-terminal of the peptide is acetylated to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-His-lys-asp-met-gln-leu-gly-arg-OH can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis requires specific enzymes and primers.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Ac-His-lys-asp-met-gln-leu-gly-arg-OH has several scientific research applications:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigating potential therapeutic effects and drug delivery mechanisms.

    Medicine: Exploring its role in disease models and potential as a biomarker.

    Industry: Utilizing its properties in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Ac-His-lys-asp-met-gln-leu-gly-arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the peptide’s sequence.

Comparison with Similar Compounds

Similar Compounds

  • Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-lysine
  • Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-serine
  • Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-threonine

Uniqueness

Ac-His-lys-asp-met-gln-leu-gly-arg-OH is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. The presence of methionine and arginine residues can influence its reactivity and interaction with molecular targets, differentiating it from similar peptides.

Properties

CAS No.

133009-93-5

Molecular Formula

C42H71N15O13S

Molecular Weight

1026.2 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H71N15O13S/c1-22(2)16-29(35(63)49-20-33(60)52-28(41(69)70)9-7-14-48-42(45)46)56-37(65)26(10-11-32(44)59)54-38(66)27(12-15-71-4)55-40(68)31(18-34(61)62)57-36(64)25(8-5-6-13-43)53-39(67)30(51-23(3)58)17-24-19-47-21-50-24/h19,21-22,25-31H,5-18,20,43H2,1-4H3,(H2,44,59)(H,47,50)(H,49,63)(H,51,58)(H,52,60)(H,53,67)(H,54,66)(H,55,68)(H,56,65)(H,57,64)(H,61,62)(H,69,70)(H4,45,46,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

VUBZVUMJZBGTQL-XIJWKTHWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)C

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C

133009-93-5

sequence

HKDMQLGR

Synonyms

Ac-His-Lys-Asp-Met-Gln-Leu-Gly-Arg-OH
acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine
HLAMGLGA

Origin of Product

United States

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